molecular formula C20H27NO7 B8228166 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

Cat. No.: B8228166
M. Wt: 393.4 g/mol
InChI Key: QMFIAXPHJVQYIX-INIZCTEOSA-N
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Description

1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, ethyl acetoacetate, and tert-butyl carbamate.

    Formation of the Intermediate: The initial step involves the alkylation of ethyl acetoacetate with benzyl bromide to form 1-benzyl 6-ethyl-4-oxohexanoate.

    Introduction of the Boc Group: The intermediate is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride to introduce the Boc-protected amine group.

    Final Product Formation: The final step involves the selective reduction or oxidation to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to modify the Boc-protected amine group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring Boc-protected amines.

    Organic Synthesis: The compound serves as a building block for more complex molecules in synthetic organic chemistry.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate depends on its application. In medicinal chemistry, the Boc group protects the amine during synthesis and is removed under acidic conditions to reveal the active amine. The molecular targets and pathways involved would vary based on the specific pharmaceutical being synthesized.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl 6-ethyl (S)-2-amino-4-oxohexanedioate: Similar structure but without the Boc protection.

    1-benzyl 6-ethyl (S)-2-((methoxycarbonyl)amino)-4-oxohexanedioate: Uses a different protecting group.

    1-benzyl 6-ethyl (S)-2-((benzyloxycarbonyl)amino)-4-oxohexanedioate: Another variant with a different protecting group.

Uniqueness

The uniqueness of 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate lies in its Boc-protected amine group, which provides stability during synthetic processes and can be selectively removed under mild conditions. This makes it particularly valuable in multi-step organic syntheses where protecting groups are essential.

Properties

IUPAC Name

1-O-benzyl 6-O-ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO7/c1-5-26-17(23)12-15(22)11-16(21-19(25)28-20(2,3)4)18(24)27-13-14-9-7-6-8-10-14/h6-10,16H,5,11-13H2,1-4H3,(H,21,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFIAXPHJVQYIX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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